molecular formula C11H20O3 B14507170 Ethyl 4-methyl-8-oxooctanoate CAS No. 64749-29-7

Ethyl 4-methyl-8-oxooctanoate

Cat. No.: B14507170
CAS No.: 64749-29-7
M. Wt: 200.27 g/mol
InChI Key: VHNNALCABLKHLH-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-8-oxooctanoate is an ethyl ester derivative featuring a branched alkyl chain with a methyl substituent at the 4-position and a ketone group at the 8-position. This structural motif places it within the broader class of 8-oxoalkyl esters, which are widely utilized as intermediates in organic synthesis, pharmaceutical research, and specialty chemical production .

Properties

CAS No.

64749-29-7

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl 4-methyl-8-oxooctanoate

InChI

InChI=1S/C11H20O3/c1-3-14-11(13)8-7-10(2)6-4-5-9-12/h9-10H,3-8H2,1-2H3

InChI Key

VHNNALCABLKHLH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C)CCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methyl-8-oxooctanoate can be synthesized through the esterification of 4-methyl-8-oxooctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-8-oxooctanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or different esters.

Scientific Research Applications

Ethyl 4-methyl-8-oxooctanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is used in the production of flavors, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-8-oxooctanoate involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in enzymatic reactions, the ester bond can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The keto group can also participate in nucleophilic addition reactions, forming various adducts.

Comparison with Similar Compounds

Key Compounds:

Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate Substituents: 2,4-Dimethoxyphenyl at the 8-oxo position. Properties: Increased steric bulk and electron-donating methoxy groups enhance solubility in polar solvents. Likely used in HDAC inhibitor research due to structural similarity to SAHA analogs .

Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate Substituents: 4-Ethoxyphenyl at the 8-oxo position. Molecular Weight: 306.40 g/mol. Applications: Lab reagent for pharmacological studies; ethoxy group may improve metabolic stability compared to methyl .

Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate Substituents: 3,4,5-Trimethoxyphenyl at the 4-oxo position.

Table 1: Comparative Overview

Compound Name Substituent Position & Type Molecular Weight (g/mol) Key Applications
This compound 4-methyl, 8-oxo ~186.22* Synthetic intermediate, HDAC research
Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate 2,4-dimethoxyphenyl, 8-oxo ~352.41 HDAC inhibitor synthesis
Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate 4-ethoxyphenyl, 8-oxo 306.40 Pharmacological research
Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate 3,4,5-trimethoxyphenyl, 4-oxo ~310.33 Organic synthesis, intermediates

*Calculated based on molecular formula C₁₁H₁₈O₃.

Substituent Effects on Properties

  • Electron-Donating Groups (e.g., Methyl, Methoxy): Enhance solubility and stability but may reduce electrophilicity at the ketone position, affecting reactivity in condensation reactions .
  • Electron-Withdrawing Groups (e.g., Nitro, Chloro): Increase electrophilicity, accelerating reactions like Michael additions or nucleophilic acyl substitutions. Not observed in this compound but common in analogs like Ethyl 8-(5-Chloro-2-methoxyphenyl)-8-oxooctanoate .
  • Steric Effects: Bulky substituents (e.g., trimethoxyphenyl) hinder access to reactive sites, influencing selectivity in catalytic processes .

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